Chlorphenoctium

Description

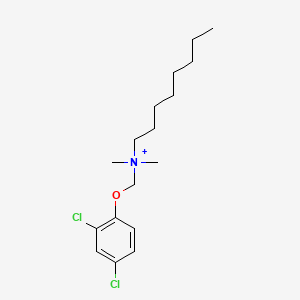

Chlorphenoctium amsonate is a quaternary ammonium compound primarily investigated for its antiseptic and disinfectant properties. Its chemical structure consists of a chlorophenol-derived ammonium cation paired with amsonate (4,4’-diamino-2,2’-stilbenedisulfonic acid) as the counterion . This combination enhances its solubility and stability, making it suitable for topical applications. As an investigational drug, it is noted for its broad-spectrum antimicrobial activity, particularly against gram-positive bacteria and enveloped viruses . Its mechanism of action involves disrupting microbial cell membranes through cationic surfactant activity, a hallmark of quaternary ammonium compounds (QACs) .

Properties

CAS No. |

47166-61-0 |

|---|---|

Molecular Formula |

C17H28Cl2NO+ |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |

InChI |

InChI=1S/C17H28Cl2NO/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19/h10-11,13H,4-9,12,14H2,1-3H3/q+1 |

InChI Key |

MPFGBTBBXXRJCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorphenoctium involves multiple steps, starting with the preparation of its core structure. The process typically includes the reaction of 2,4-dichlorophenoxyacetic acid with octylamine to form an intermediate, which is then further reacted with dimethyl sulfate to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and lower cost. The use of automated systems and advanced monitoring techniques ensures consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Chlorphenoctium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chlorphenoctium has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of cell signaling and receptor binding due to its antihistaminic properties.

Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other histamine-related conditions.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

Chlorphenoctium exerts its effects by binding to histamine receptors, thereby blocking the action of histamine. This prevents the typical allergic response, such as inflammation and itching. The compound primarily targets the H1 histamine receptor, inhibiting its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound Amsonate and Analogous QACs

Cetalkonium Chloride

Cetalkonium chloride (C~21~H~38~ClN) is a widely used QAC in topical antiseptics and ophthalmic solutions. Unlike this compound amsonate, it lacks a sulfonic acid-based counterion, reducing its stability in acidic environments . Both compounds disrupt microbial membranes, but cetalkonium exhibits stronger activity against gram-negative bacteria due to its longer alkyl chain .

Cetrimonium Bromide

Cetrimonium bromide (C~19~H~42~BrN) is a three-tailed QAC primarily used in cosmetics for its mildness. While this compound amsonate’s amsonate group enhances its environmental persistence, cetrimonium’s bromide ion limits its use in halogen-sensitive applications .

Efficacy and Toxicity

- This compound Amsonate: Demonstrates potent activity against Staphylococcus aureus and herpes simplex virus in preclinical studies. However, its investigational status reflects pending toxicity profiling, particularly regarding dermal absorption .

- Cetalkonium Chloride : Approved for human use at 0.1–0.5% concentrations, with low acute toxicity (LD~50~ > 2,000 mg/kg in rats) .

- Cetrimonium Bromide : Causes minimal irritation at <1% concentrations but shows cytotoxicity in vitro at higher doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.